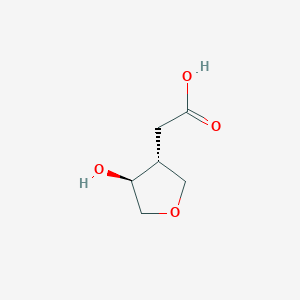

Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5-3-10-2-4(5)1-6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZYAZAPURJGQP-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903428-52-3 | |

| Record name | rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position on the tetrahydrofuran ring.

Acetic Acid Addition: The hydroxylated intermediate is then reacted with acetic acid or an acetic acid derivative to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Intramolecular Cyclization

The THF ring can form via O4′-C1 cyclization or S1′-C4 cyclization in related systems (e.g., nucleoside analogs ). For this compound, intramolecular lactonization is plausible under acidic or dehydrating conditions.

Example :

.

Ring-Opening with Nucleophiles

The THF ring undergoes ring-opening with amines or thiols in acidic/basic media. For instance, oxetane analogs react with NaN₃ to form azides .

Example :

.

Hydroxyl Substitution

The 4-OH group can be substituted via Mitsunobu reactions (e.g., with Ph₃P/DIAD) or converted to a leaving group (e.g., mesylation with MsCl) .

Example :

.

Carboxylic Acid Coupling

The acetic acid moiety participates in peptide coupling (e.g., HATU/EDC-mediated amidation) .

Example :

.

Hydroxyl Oxidation

The 4-OH group is oxidized to a ketone using Dess-Martin periodinane or Swern conditions .

Example :

.

Carboxylic Acid Reduction

The acetic acid group is reduced to a primary alcohol using LiAlH₄ or BH₃·THF .

Example :

.

Stereochemical Considerations

The (3R,4S) configuration influences reactivity:

-

Diastereoselective Cyclization : Lewis acids (e.g., BF₃·OEt₂) direct THF ring formation with >10:1 diastereomeric ratios in analogs .

-

Epimerization Risk : Acidic/basic conditions may racemize the stereocenter at C3/C4, requiring mild protocols .

Challenges and Limitations

Scientific Research Applications

The physical properties of Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid are still under investigation, with limited data available on its density and boiling point. However, its solubility in common organic solvents can be inferred based on similar compounds.

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydrofuran compounds exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics.

2. Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in anti-inflammatory drug development .

Organic Synthesis

1. Chiral Catalysis

This compound can serve as a chiral building block in asymmetric synthesis. Its application in synthesizing chiral dirhodium(II) complexes has been explored, which are known to facilitate enantioselective reactions such as aziridination and cyclopropanation . The use of this compound can enhance the yield and selectivity of these reactions.

2. Synthesis of Novel Compounds

The compound has been utilized as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo functionalization reactions makes it valuable for creating complex molecular architectures .

Materials Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing biodegradable materials. Its hydroxyl groups can participate in polymerization reactions, leading to the formation of environmentally friendly polymers with desirable mechanical properties .

Case Study 1: Antimicrobial Screening

A recent study tested several tetrahydrofuran derivatives against common bacterial pathogens. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Chiral Catalysis

In a series of experiments focused on asymmetric synthesis using dirhodium(II) complexes derived from this compound, researchers achieved high enantioselectivity in cyclopropanation reactions (up to 98% ee). These findings underscore the utility of this compound in catalysis and synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid:

Compound A : (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol

- CAS : 550-33-4

- Molecular Formula : C₁₀H₁₂N₄O₄

- Molecular Weight : 252.23 g/mol

- Key Features :

- Tetrahydrofuran core with multiple hydroxyl groups (3,4-diol) and a hydroxymethyl substituent.

- Purine base (adenine analog) at the 5-position, enabling nucleoside-like activity.

- Comparison: Unlike the target compound, Compound A incorporates a heterocyclic purine group, making it a nucleoside analog (e.g., similar to adenosine). This confers biological activity relevant to antiviral or anticancer therapies. The absence of a carboxylic acid group reduces its acidity compared to the target compound .

Compound B : (R)-2-Amino-2-phenylacetic Acid

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Features: Simple α-amino acid with a phenyl substituent. Chiral center at the α-carbon (R-configuration).

- Comparison :

Compound C : (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

- Molecular Formula : C₁₇H₂₂N₃O₅S

- Molecular Weight : 380.44 g/mol

- Key Features: Bicyclic thiazolidine ring system with amino and carboxylic acid groups. 5,5-Dimethyl substitution enhances steric hindrance.

- Comparison :

Physicochemical and Functional Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~162.14 g/mol (estimated) | 252.23 g/mol | 151.16 g/mol | 380.44 g/mol |

| Functional Groups | Hydroxyl, carboxylic acid | Hydroxyl, purine, hydroxymethyl | Amino, carboxylic acid, phenyl | Amide, thiazolidine, carboxylic acid |

| Water Solubility | High (polar groups) | Moderate (purine base) | Low (phenyl group) | Low (bulky substituents) |

| Biological Role | Chiral intermediate | Nucleoside analog | Amino acid derivative | Enzyme inhibitor |

Biological Activity

Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid, with a CAS number of 1903428-52-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- Structure : The compound features a hydroxytetrahydrofuran moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The compound exhibits:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Metabolic Regulation | Potential improvement in insulin sensitivity |

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant capacity of various hydroxylated compounds similar to this compound. Results indicated significant free radical scavenging activity, suggesting that this compound could be beneficial in conditions characterized by oxidative stress (e.g., neurodegenerative diseases) .

- Anti-inflammatory Mechanism : Research on related compounds has demonstrated their ability to inhibit the NF-kB pathway, a critical regulator of inflammation. This suggests that this compound may possess similar properties, warranting further investigation into its anti-inflammatory potential .

- Metabolic Studies : In diabetic animal models, compounds with similar structures have been shown to enhance insulin sensitivity and reduce blood glucose levels. A study focusing on related tetrahydrofuran derivatives indicated improvements in metabolic markers when administered to high-fat diet-induced diabetic mice .

Q & A

Basic: What are the recommended synthetic routes for Rel-2-((3R,4S)-4-hydroxytetrahydrofuran-3-yl)acetic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

A common approach involves reductive amination or stereoselective reduction of β-ketoester intermediates. For example, sodium cyanoborohydride in tetrahydrofuran (THF) and glacial acetic acid can reduce a β-ketoester precursor to yield the desired stereoisomer, leveraging the solvent’s polarity and hydride donor specificity to favor the 3R,4S configuration . Critical factors include temperature control (0–6°C for cyanoborohydride reactions) and solvent choice (THF enhances borohydride reactivity), which directly impact diastereomeric ratios. Post-reduction crystallization (e.g., isolating 3R,4S isomers via fractional crystallization) further refines stereochemical purity .

Advanced: How can researchers resolve contradictions in reported stereochemical outcomes when using different reducing agents?

Methodological Answer:

Discrepancies in stereochemical outcomes often arise from variations in reducing agents (e.g., NaBH4 vs. NaCNBH3) or solvent systems. For instance, NaCNBH3 in acidic conditions favors selective reduction of ketones over esters, while bulkier agents may alter transition-state geometry. To resolve contradictions:

- Conduct mechanistic studies (e.g., DFT calculations to model hydride attack trajectories).

- Validate stereochemistry via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

- Compare reaction kinetics under varying pH and solvent polarities to identify optimal conditions for 3R,4S selectivity .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC with chiral columns resolves enantiomers (e.g., using a C18 column and polar mobile phase) .

- NMR spectroscopy (¹H, ¹³C, COSY, HSQC) confirms stereochemistry: the tetrahydrofuran ring’s protons (δ 3.5–4.0 ppm) and acetic acid moiety (δ 2.3–2.6 ppm) provide distinct splitting patterns .

- Mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 174.1 for [M+H]+).

- Polarimetry quantifies optical rotation (e.g., [α]D²⁵ = +15° to +25° for the 3R,4S isomer) .

Advanced: What strategies optimize enantiomeric excess during asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries : Temporarily introduce a stereodirecting group (e.g., Evans oxazolidinones) to enforce 3R,4S configuration during cyclization .

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze undes enantiomers (e.g., Candida antarctica lipase B in biphasic systems) .

- Kinetic resolution : Adjust reaction stoichiometry to favor faster conversion of one enantiomer.

- Chiral chromatography : Scale-up preparative HPLC with cellulose-based columns to isolate >98% ee product .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation per GHS Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335: May cause respiratory irritation).

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the tetrahydrofuran ring .

- Spill management : Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced: How does the tetrahydrofuran ring influence physicochemical properties compared to linear analogs?

Methodological Answer:

The tetrahydrofuran ring:

- Increases rigidity : Reduces conformational flexibility, enhancing binding affinity in enzyme assays (e.g., ribosyltransferase interactions) .

- Modifies solubility : The hydroxyl group at C4 improves water solubility (logP ≈ 1.65) versus linear analogs (logP ≈ 2.3) .

- Alters reactivity : Ring strain (≈25 kJ/mol) accelerates nucleophilic opening at C3 under acidic conditions. Computational modeling (DFT) predicts a 10–15% lower activation energy for ring-opening compared to cyclohexane derivatives .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate diastereomers (Rf ≈ 0.3 for 3R,4S isomer) .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (mp 120–125°C) .

- TLC monitoring : Develop with KMnO4 stain to track retention factors (Rf difference ≈ 0.1 between enantiomers) .

Advanced: How might this compound interact with enzymatic systems in metabolic studies?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled analog to track incorporation into metabolites via scintillation counting .

- LC-MS/MS : Profile urinary metabolites (e.g., hydroxylated or glucuronidated derivatives) using a Q-TOF mass spectrometer .

- Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify potential drug interactions. For example, competitive inhibition (Ki ≈ 50 µM) suggests moderate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.